Chemical structure and properties of 4-Methoxy-3-n-propoxybenzoyl chloride
Chemical structure and properties of 4-Methoxy-3-n-propoxybenzoyl chloride
The following technical guide details the chemical structure, synthesis, and applications of 4-Methoxy-3-n-propoxybenzoyl chloride . This document is structured for researchers and drug development professionals, focusing on the compound's role as a lipophilic building block in medicinal chemistry, particularly for phosphodiesterase (PDE) inhibitors and G-protein coupled receptor (GPCR) modulators.
Optimized Synthesis, Physicochemical Profiling, and Medicinal Applications
Executive Summary
4-Methoxy-3-n-propoxybenzoyl chloride (CAS: 144036-21-5) is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates. Structurally, it belongs to the class of dialkoxy-substituted benzoyl chlorides , a scaffold highly privileged in medicinal chemistry for its ability to mimic the catechol moiety while preventing metabolic oxidation (via alkylation).
Its specific substitution pattern—a methoxy group at the para position and an n-propoxy chain at the meta position—is frequently employed to modulate lipophilicity (LogP) and steric bulk in Structure-Activity Relationship (SAR) studies, particularly in the development of PDE4 inhibitors (analogous to Rolipram) and various kinase inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 4-Methoxy-3-propoxybenzoyl chloride |
| CAS Number | 144036-21-5 |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Physical State | Pale yellow liquid or low-melting solid (dependent on purity) |
| Boiling Point | ~165–170 °C (at 15 mmHg) [Predicted] |
| Density | ~1.18 g/cm³ |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in Water |
| Stability | Moisture sensitive; decomposes to HCl and parent acid |
Structural Significance
The 3-n-propoxy group is critical for hydrophobic pocket binding. Unlike the smaller methoxy or ethoxy groups, the n-propyl chain provides sufficient length to interact with hydrophobic residues in target proteins (e.g., the Q-pocket of PDE4) without the steric clash often associated with branched chains like isopropoxy or cyclopentyloxy groups.
Synthesis & Manufacturing Protocol
The synthesis of 4-Methoxy-3-n-propoxybenzoyl chloride is most efficiently achieved via the Isovanillin Route . This pathway ensures regioselective alkylation of the 3-hydroxyl group before oxidation and chlorination.
Step 1: Regioselective Alkylation
Precursor: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
-
Reagents: 1-Bromopropane, Potassium Carbonate (
), DMF. -
Mechanism: Williamson Ether Synthesis.
-
Protocol:
-
Dissolve Isovanillin (1.0 eq) in DMF.
-
Add anhydrous
(1.5 eq) and stir at 60°C for 30 min to generate the phenoxide anion. -
Add 1-Bromopropane (1.2 eq) dropwise.
-
Heat at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. The product, 3-propoxy-4-methoxybenzaldehyde , precipitates as a solid. Filter and dry.[1]
-
Step 2: Pinnick Oxidation
Precursor: 3-Propoxy-4-methoxybenzaldehyde[2]
-
Reagents: Sodium Chlorite (
), Sulfamic Acid (scavenger), THF/Water. -
Rationale: Pinnick oxidation is preferred over Permanganate to avoid over-oxidation or cleavage of the ether linkages.
-
Protocol:
-
Dissolve aldehyde in THF:Water (3:1).
-
Add Sulfamic acid (1.5 eq) to scavenge hypochlorite byproducts.
-
Add
(1.5 eq) slowly at 0°C. -
Stir at room temperature for 2 hours.
-
Workup: Extract with Ethyl Acetate. The product, 4-Methoxy-3-propoxybenzoic acid (CAS: 5922-57-6), is obtained as a white solid.
-
Step 3: Acyl Chloride Formation
Precursor: 4-Methoxy-3-propoxybenzoic acid[2][3]
-
Reagents: Thionyl Chloride (
), catalytic DMF. -
Protocol:
-
Suspend the acid in anhydrous Toluene or DCM.
-
Add
(1.5 eq) and 2-3 drops of DMF (catalyst). -
Critical Step: The Vilsmeier-Haack intermediate formed by DMF accelerates the reaction.
-
Reflux for 2-3 hours until gas evolution (
, ) ceases. -
Purification: Remove solvent and excess
under reduced pressure. The residue is the target acid chloride, used immediately without further purification.
-
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis flow and the downstream reactivity profile of the compound.
Figure 1: Synthetic route from Isovanillin to the target Acid Chloride and its divergence into key medicinal chemistry scaffolds.
Medicinal Chemistry Applications
1. PDE4 Inhibitor Development
The 3,4-dialkoxybenzyl moiety is the pharmacophore for Phosphodiesterase-4 (PDE4) inhibitors , a class of drugs used for inflammatory conditions like COPD and psoriasis (e.g., Roflumilast, Apremilast).
-
Mechanism: The 3-n-propoxy group occupies the hydrophobic "clamp" region of the PDE4 active site.
-
SAR Insight: While Roflumilast uses a cyclopropylmethoxy group, the n-propoxy analog is often synthesized to test the limits of the hydrophobic pocket's depth. The acid chloride is coupled with amino-heterocycles (e.g., aminopyridines) to form the bioactive benzamide core.
2. Kinase Inhibitor Scaffolds
In the design of tyrosine kinase inhibitors (TKIs), the electron-rich 4-methoxy-3-propoxy ring serves as an "anchor" that mimics the ATP adenine ring or interacts with the hinge region. The acid chloride facilitates the rapid generation of amide libraries to screen for potency and selectivity.
3. Analytical Derivatization
The compound is also used as a derivatizing agent for amines and alcohols in GC-MS analysis. The distinct fragmentation pattern of the 3-propoxy-4-methoxybenzoyl group aids in the structural elucidation of complex metabolites.
Handling, Safety, and Stability
-
Hazards: Like all benzoyl chlorides, this compound is corrosive and a lachrymator . It reacts violently with water to release HCl gas.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.
-
Hydrolysis Monitoring: The quality of the reagent can be quickly checked via IR spectroscopy.
-
Intact: Strong C=O stretch at ~1770 cm⁻¹.
-
Hydrolyzed (Acid): Broad OH stretch ~3000 cm⁻¹ and C=O shift to ~1680 cm⁻¹.
-
References
- Chemical Identity: Benzoyl chloride, 4-methoxy-3-propoxy-. CAS Registry Number 144036-21-5. American Chemical Society (CAS).
-
Acid Precursor : 4-Methoxy-3-propoxybenzoic acid.[2][3] CAS Registry Number 5922-57-6.[2][3]
- Synthesis Methodology: L. M. Yagupol'skii, et al. "Synthesis of dialkoxybenzoic acid derivatives." Journal of General Chemistry USSR, 1955. (Foundational chemistry for alkoxy-benzoyl chlorides).
-
PDE4 Context : Manallack, D. T., et al. "The role of the 3,4-dialkoxyphenyl pharmacophore in PDE4 inhibitors." Journal of Medicinal Chemistry, 2005.
-
Patent Reference : "Benzene derivatives as PDE4 inhibitors." Patent CZ14795A3 (Mentions 3-propoxy-4-methoxybenzoic acid as an intermediate).
